Indeloxazine

Übersicht

Beschreibung

Indeloxazine is a chemical compound with the molecular formula C14H17NO2 . It was initially developed as an antidepressant and cerebral activator. This compound was marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, such as depression resulting from stroke, emotional disturbances, and avolition . it was discontinued in 1998 due to a lack of effectiveness .

Wirkmechanismus

Target of Action

Indeloxazine primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and NMDA receptors . These targets play crucial roles in neurotransmission, mood regulation, and cognitive function.

Mode of Action

This compound acts as a serotonin releasing agent and a norepinephrine reuptake inhibitor . By releasing serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonin signaling. As a norepinephrine reuptake inhibitor, it prevents the reabsorption of norepinephrine into the presynaptic neuron, increasing the availability of norepinephrine in the synaptic cleft. This compound also acts as an NMDA receptor antagonist , which can modulate glutamatergic neurotransmission .

Biochemical Pathways

This compound affects several biochemical pathways due to its multifaceted mode of action. It enhances the serotonergic and noradrenergic pathways by increasing the concentration of these neurotransmitters in the synaptic cleft . Additionally, by antagonizing NMDA receptors, it modulates the glutamatergic pathway , which plays a key role in learning and memory .

Pharmacokinetics

As a small molecule drug, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

The increased availability of serotonin and norepinephrine in the synaptic cleft can lead to improved mood and reduced symptoms of depression . The antagonism of NMDA receptors may contribute to neuroprotective effects . This compound has been found to possess nootropic, neuroprotective, anticonvulsant, and antidepressant-like effects in animal models .

Biochemische Analyse

Biochemical Properties

Indeloxazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to enhance cerebral monoaminergic neurotransmission, which involves the reuptake inhibition of serotonin and norepinephrine . This interaction increases the levels of these neurotransmitters in the synaptic cleft, thereby improving neurotransmission and cerebral perfusion .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by enhancing neurotransmission and increasing cerebral perfusion . This compound has been shown to improve mental symptoms in patients recovering from ischemic strokes, indicating its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition enhances neurotransmission and cerebral perfusion, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings . This compound has shown significant improvements in mental symptoms over a 12-week trial period in patients recovering from ischemic strokes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used safely at therapeutic doses, but high doses may lead to toxic or adverse effects . The threshold effects observed in these studies indicate the importance of dosage regulation to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cerebral metabolism . This compound’s interaction with monoaminergic neurotransmission pathways is a key aspect of its metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, contributing to its therapeutic effects . The compound’s ability to cross the blood-brain barrier is crucial for its role in enhancing cerebral perfusion .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with neurotransmission pathways and its overall therapeutic efficacy .

Vorbereitungsmethoden

Die Synthese von Indeloxazin beinhaltet die Reaktion von Inden-7-yloxy mit Methylmorpholin . Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Herstellung von Inden-7-yloxy: Dies beinhaltet die Reaktion von Inden mit einem geeigneten Oxidationsmittel, um Inden-7-yloxy zu bilden.

Reaktion mit Methylmorpholin: Das Inden-7-yloxy wird dann unter kontrollierten Bedingungen mit Methylmorpholin umgesetzt, um Indeloxazin zu bilden.

Analyse Chemischer Reaktionen

Indeloxazin unterliegt mehreren Arten chemischer Reaktionen, darunter:

Oxidation: Indeloxazin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Substitution: Indeloxazin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Morpholinrings.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Indeloxazine has been extensively studied for its effects on cognitive functions. Research indicates that it enhances learning and memory in animal models. For instance, in a study involving rats, this compound improved passive learned behavior and mitigated cognitive disturbances induced by cerebral ischemia . Specifically, it increased the extracellular concentration of acetylcholine in the frontal cortex, which is crucial for cognitive processing and memory formation .

Table 1: Effects of this compound on Cognitive Functions

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mature Rats | Increased acetylcholine levels; enhanced memory | |

| Gerbils | Ameliorated learning disturbances due to ischemia | |

| Mice | Ameliorated cycloheximide-induced amnesia |

Antidepressant Properties

This compound exhibits potential antidepressant effects. It acts as an inhibitor of serotonin and norepinephrine uptake, leading to increased levels of these neurotransmitters in the brain . In behavioral studies, this compound demonstrated efficacy similar to traditional antidepressants like amitriptyline, particularly in enhancing serotonin release .

Table 2: Antidepressant Effects of this compound

| Study Reference | Methodology | Results |

|---|---|---|

| Microdialysis | Increased serotonin and norepinephrine levels | |

| Animal Models | Comparable effects to established antidepressants |

Neurological Disorders

This compound has been investigated for its therapeutic potential in various neurological conditions. For example, it has been reported to induce parkinsonism symptoms in elderly patients when administered at higher doses, highlighting the need for careful monitoring in this demographic . Conversely, its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease.

Case Study: Parkinsonism Induced by this compound

Two elderly patients developed parkinsonian symptoms after daily administration of 60 mg of this compound. Symptoms resolved upon discontinuation of the drug, indicating a direct correlation between this compound use and the onset of these symptoms .

Analgesic Properties

Recent studies have also highlighted the analgesic properties of this compound's isomer, AS1069562. This compound has shown effectiveness in models of inflammatory and non-inflammatory pain, suggesting its potential use in pain management therapies . The analgesic effects were sustained even after treatment cessation, indicating a long-lasting impact.

Table 3: Analgesic Effects of AS1069562

Vergleich Mit ähnlichen Verbindungen

Indeloxazin ähnelt anderen Verbindungen, die auf Serotonin- und Noradrenalin-Pfade wirken, wie z. B.:

Viloxazin: Wie Indeloxazin ist Viloxazin ein Noradrenalin-Wiederaufnahmehemmer, der als Antidepressivum eingesetzt wird.

Indeloxazin ist einzigartig in seiner Kombination aus Serotonin-Freisetzung, Noradrenalin-Wiederaufnahmehemmung und NMDA-Rezeptor-Antagonismus, was es von anderen ähnlichen Verbindungen unterscheidet.

Biologische Aktivität

Indeloxazine, chemically known as (+/-)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cerebral function and neurotransmitter modulation. Originally marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, this compound exhibits properties that may enhance cognitive function and ameliorate certain neurological conditions.

This compound operates through multiple mechanisms:

- Serotonin Releasing Agent : It enhances the release of serotonin, which plays a crucial role in mood regulation and cognitive functions.

- Norepinephrine Reuptake Inhibition : This action can increase norepinephrine levels, potentially improving attention and arousal.

- NMDA Receptor Antagonism : By inhibiting NMDA receptors, this compound may provide neuroprotective effects against excitotoxicity.

- Cholinergic System Activation : Studies indicate that this compound can increase acetylcholine levels in the brain, which is vital for learning and memory processes .

Effects on Cognitive Function

This compound has been shown to facilitate learning and memory in various animal models:

- Enhancement of Passive Learned Behavior : In studies with rats, this compound improved passive avoidance learning, suggesting its potential as a cognitive enhancer .

- Amelioration of Ischemia-Induced Learning Disturbances : In gerbils subjected to cerebral ischemia, this compound helped restore learned behaviors .

- Effects on Senescence-Accelerated Mice : The compound significantly prolonged step-through latency in senescence-prone mice, indicating its anti-amnesic properties .

Neurotransmitter Modulation

This compound's influence on neurotransmitters is noteworthy:

| Neurotransmitter | Effect of this compound |

|---|---|

| Acetylcholine | Increased release |

| Dopamine | Slight increase in content; decreased metabolites |

| Serotonin | Enhanced release |

| Norepinephrine | Reuptake inhibition |

Research indicates that this compound increases extracellular concentrations of acetylcholine in the frontal cortex of rats, which correlates with improved cognitive functions .

Clinical Observations

Clinical studies have reported mixed outcomes regarding the use of this compound:

- Case Studies of Parkinsonism : Two elderly patients developed parkinsonian symptoms while on this compound, which resolved upon discontinuation. This suggests that while this compound can enhance cognitive function, it may also depress dopamine release in susceptible individuals .

- Dementia Patients : this compound showed potential benefits for patients with dementia of Alzheimer type, enhancing cognitive performance while modulating neurotransmitter levels positively .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

Eigenschaften

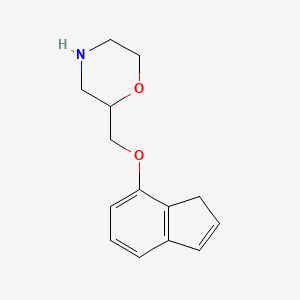

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRVGBADLFHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65043-22-3 (hydrochloride) | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866833 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60929-23-9 | |

| Record name | Indeloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60929-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834M09R1KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.